3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Overview
Description
3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid: is a synthetic organic compound characterized by its unique imidazo-thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a thioamide with an α-halo ketone in the presence of a base, leading to the formation of the imidazo-thiazole ring.
Introduction of the Propanoic Acid Group: The propanoic acid moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazo-thiazole intermediate with a suitable alkylating agent, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially leading to the opening of the ring structure under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo-thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ring-opened derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazo-thiazole exhibit antimicrobial, antifungal, and anticancer activities, making this compound a valuable candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. The imidazo-thiazole scaffold is known for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The imidazo-thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also modulate signaling pathways by binding to receptors, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-4-yl)acetic acid
- 4-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)butanoic acid
- 5-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)pentanoic acid
Uniqueness
3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its specific propanoic acid substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h6H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWSEWAHYIEGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185975 | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255146-89-4 | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255146-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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